7-Amino-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one
CAS No.: 2148792-20-3
Cat. No.: VC6974977
Molecular Formula: C8H7FN2O2
Molecular Weight: 182.154
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2148792-20-3 |
|---|---|
| Molecular Formula | C8H7FN2O2 |
| Molecular Weight | 182.154 |
| IUPAC Name | 7-amino-6-fluoro-4H-1,4-benzoxazin-3-one |
| Standard InChI | InChI=1S/C8H7FN2O2/c9-4-1-6-7(2-5(4)10)13-3-8(12)11-6/h1-2H,3,10H2,(H,11,12) |
| Standard InChI Key | NQEQCIFZSDTANA-UHFFFAOYSA-N |
| SMILES | C1C(=O)NC2=C(O1)C=C(C(=C2)F)N |
Introduction
Chemical Identity and Structural Characteristics
Systematic Nomenclature and Synonyms
The compound is systematically named 6-amino-7-fluoro-4H-1,4-benzoxazin-3-one under IUPAC guidelines, reflecting its benzoxazine core substituted with amino (-NH2) and fluorine (-F) groups at positions 6 and 7, respectively . Alternative designations include:
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7-Fluoro-6-amino-2H-1,4-benzoxazin-3(4H)-one
Its CAS registry number, 112748-06-8, serves as a universal identifier across chemical databases .
Molecular Architecture
The molecular formula C8H7FN2O2 (MW: 182.15 g/mol) defines a planar bicyclic system comprising a benzene ring fused to a 1,4-oxazin-3-one moiety. Key structural features include:
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A benzoxazin-3-one core with a ketone group at position 3.
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Fluorine substitution at position 7, introducing electronegativity and steric effects.
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An amino group at position 6, enabling hydrogen bonding and nucleophilic reactivity .
The 2D and 3D conformational models (PubChem CID: 10313389) highlight intramolecular hydrogen bonding between the amino group and the carbonyl oxygen, stabilizing the structure .
Synthesis and Production Methodologies
Laboratory-Scale Synthesis
While detailed synthetic protocols are sparingly documented in open literature, general routes involve:
Step 1: Precursor Functionalization
Starting materials such as 2-aminophenol and fluoro-substituted anilines undergo nitration or halogenation to introduce the fluorine and amino groups at specific positions .
Step 2: Cyclocondensation
Acid- or base-catalyzed cyclization forms the benzoxazinone ring. For example, heating 7-fluoro-6-nitro-2H-benzo[b] oxazin-3(4H)-one under reducing conditions (e.g., H2/Pd-C) yields the target amine .
Step 3: Purification
Chromatographic techniques (e.g., silica gel column) isolate the product, with purity verified via HPLC and NMR .
Industrial Manufacturing Considerations
Large-scale production necessitates optimization for cost and environmental impact:
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Continuous Flow Reactors: Enhance reaction control and yield compared to batch processes.
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Green Solvents: Replace traditional solvents (e.g., DMF) with biodegradable alternatives like cyclopentyl methyl ether (CPME).
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Catalyst Recycling: Palladium-based catalysts, if used, require recovery systems to minimize waste .
Physicochemical Properties
Experimental data on physical properties remain limited, but computational predictions and analog comparisons suggest:
The fluorine atom’s electronegativity lowers electron density at position 7, influencing solubility and intermolecular interactions .
Applications and Research Frontiers
Pharmaceutical Intermediate
As a scaffold for kinase inhibitors, the compound’s rigidity and hydrogen-bonding capacity make it valuable in cancer drug discovery. Analogous benzoxazinones exhibit IC50 values <100 nM against EGFR and VEGFR-2 .
Agricultural Chemistry
Fluorinated benzoxazinones demonstrate herbicidal activity by inhibiting acetolactate synthase (ALS), though specific data for this derivative require further study .
Material Science
Incorporation into polymers enhances thermal stability (Td >300°C) and UV resistance, relevant for high-performance coatings .
Future Directions
Unresolved questions include:
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Catalytic Asymmetric Synthesis: Developing enantioselective routes for chiral derivatives.
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In Vivo Pharmacokinetics: Assessing bioavailability and metabolic pathways.
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Structure-Activity Relationships: Systematic modification to optimize biological activity.
Collaborative efforts between academia and industry will be critical to unlocking this compound’s full potential.
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